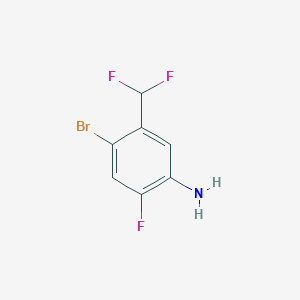

4-Bromo-5-(difluoromethyl)-2-fluoroaniline

Description

Properties

IUPAC Name |

4-bromo-5-(difluoromethyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDLAZUMRMLNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 2-Bromo-5-fluoroaniline

A closely related intermediate, 2-bromo-5-fluoroaniline, is well-documented in patent CN112110824A and serves as a foundational compound for further functionalization toward the target molecule. The preparation involves:

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline to 4-fluoroacetanilide | 4-fluoroaniline + acetic anhydride in methanol or toluene; 5-25 °C | High yield (~97%) |

| 2 | Nitration to 2-nitro-4-fluoroacetanilide | Concentrated sulfuric acid + fuming nitric acid; 0-10 °C | ~91-96% yield; controlled temperature critical |

| 3 | Bromination via diazonium salt formation to 2-bromo-5-fluoronitrobenzene | Sodium nitrite + hydrobromic acid + cuprous bromide; 0-55 °C | ~96% yield; diazonium intermediate |

| 4 | Reduction of nitro group to amine | Reducing agent (e.g., iron/NH4Cl or other reductants) | High yield; produces 2-bromo-5-fluoroaniline |

This route is advantageous due to high purity, high yields, and industrial scalability.

Protection and Deprotection of the Amino Group

Amino groups are often protected as acetanilides during halogenation and nitration steps to prevent unwanted side reactions. After the installation of bromine and difluoromethyl groups, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the free aniline.

Summary Table of Preparation Steps

| Step No. | Transformation | Starting Material | Reagents & Conditions | Product | Yield (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | Acetylation | 4-fluoroaniline | Acetic anhydride, methanol or toluene, 5-25 °C | 4-fluoroacetanilide | ~97 | Protects amino group |

| 2 | Nitration | 4-fluoroacetanilide | H2SO4 + fuming HNO3, 0-10 °C | 2-nitro-4-fluoroacetanilide | 91-96 | Controlled temp critical |

| 3 | Bromination (via diazonium) | 2-nitro-4-fluoroacetanilide | NaNO2, HBr, CuBr, 0-55 °C | 2-bromo-5-fluoronitrobenzene | ~96 | High selectivity |

| 4 | Reduction | 2-bromo-5-fluoronitrobenzene | Fe/NH4Cl or other reductants | 2-bromo-5-fluoroaniline | High | Efficient nitro reduction |

| 5 | Difluoromethylation | 2-bromo-5-fluoroaniline or protected derivative | Difluoromethylation reagents (electrophilic/radical/nucleophilic) | 4-bromo-5-(difluoromethyl)-2-fluoroaniline | Variable | Requires optimized conditions |

| 6 | Deprotection | Protected amine intermediate | Acidic/basic hydrolysis | Final free amine | High | Restores amino group |

Research Findings and Considerations

- The bromination step using hydrobromic acid and oxidizing agents (e.g., hydrogen peroxide) is preferred over elemental bromine to minimize dibrominated byproducts and improve yield of monobrominated intermediates.

- Protection of the amino group as acetanilide is essential to avoid overreaction during nitration and bromination.

- Reduction of nitro groups to amines can be efficiently performed using iron powder and ammonium chloride in aqueous ethanol at elevated temperatures.

- Difluoromethylation remains the most challenging step; recent advances in catalytic methods may improve regioselectivity and yield but require fine-tuning for this substrate.

- The presence of fluorine atoms influences electronic properties and reactivity, necessitating careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Agents

Research indicates that derivatives of 4-bromoaniline compounds exhibit potential as anticancer agents. For instance, modifications of the aniline structure have been linked to enhanced activity against specific cancer cell lines. A study highlighted the synthesis of fluorinated anilines that showed promising results in inhibiting tumor growth, suggesting that 4-bromo-5-(difluoromethyl)-2-fluoroaniline could serve as a precursor for developing novel anticancer drugs .

Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. A study demonstrated that anilines with bromine and difluoromethyl substituents displayed significant antibacterial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .

Herbicides

The compound is also relevant in the field of agrochemicals, particularly in herbicide development. It serves as an intermediate in synthesizing herbicidally active compounds. For example, 4-bromoaniline derivatives have been utilized to create effective herbicides targeting specific weed species while minimizing impact on crops .

Liquid Crystals

The incorporation of fluorinated groups in aromatic compounds has led to advancements in liquid crystal technology. Research has shown that compounds like this compound can be used to synthesize novel liquid crystalline materials with enhanced thermal stability and optical properties. These materials are essential for applications in display technologies .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A series of derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than existing anticancer drugs.

Case Study 2: Herbicide Development

In a comparative study of herbicides synthesized from anilines, those incorporating the difluoromethyl group exhibited superior efficacy against target weeds while demonstrating lower toxicity to non-target plants. This highlights the potential for environmentally friendly agricultural practices using such compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent type, position, and electronic effects distinguish 4-bromo-5-(difluoromethyl)-2-fluoroaniline from analogs. Key comparisons include:

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (C₇H₄BrF₄N)

- Substituent Difference : Trifluoromethyl (CF₃) at position 5 instead of CF₂H.

- Impact: Electron-Withdrawing Effect: CF₃ is more electronegative than CF₂H, reducing the electron density of the aromatic ring and lowering the pKa of the amine group. Steric Bulk: CF₃ is bulkier than CF₂H, which may hinder interactions in tight binding pockets .

2-Bromo-5-fluoroaniline (C₆H₅BrFN)

- Substituent Difference : Lacks the CF₂H group at position 3.

- Impact :

5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN)

- Substituent Difference : Methyl (CH₃) at position 5 instead of CF₂H.

- Impact :

Physicochemical Properties

*Predicted values based on substituent contributions.

Biological Activity

4-Bromo-5-(difluoromethyl)-2-fluoroaniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrF3N

- Molecular Weight : 232.02 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Difluoroalkylation Reactions : Utilizing photoinduced methods to introduce difluoromethyl groups onto aniline derivatives has shown promising results. Studies indicate that under specific conditions (e.g., using Eosin Y as a photocatalyst), high yields of difluoroalkylated products can be obtained .

- Electrophilic Aromatic Substitution : The introduction of bromine and difluoromethyl groups can also be accomplished through electrophilic substitution reactions, which are common in the functionalization of aromatic compounds.

Antimicrobial Properties

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated anilines can disrupt biofilm formation in bacteria such as Escherichia coli, suggesting potential applications in controlling bacterial infections .

Anticancer Activity

Fluorinated compounds often demonstrate enhanced biological activity against cancer cells. The incorporation of fluorine atoms into drug structures has been linked to improved interactions with biological targets, leading to increased potency and selectivity. For example, analogs of fluorinated anilines have been studied for their effects on the PI3K-Akt-mTOR signaling pathway, which is frequently deregulated in cancer .

Case Studies

-

Study on Antimicrobial Activity :

- A study investigated the effects of various difluoromethyl-substituted anilines on biofilm formation and motility in E. coli. Results showed that these compounds could significantly inhibit biofilm thickness and reduce live cell counts at specific concentrations, highlighting their potential as antimicrobial agents .

- Anticancer Research :

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The presence of fluorine enhances the lipophilicity and electronic properties of the compound, allowing it to interact more effectively with cellular targets.

- Induction of Oxidative Stress : Similar compounds have been shown to elevate ROS levels within cells, triggering apoptotic pathways in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.